molecular formula C16H23NO B165603 Mphip CAS No. 135064-20-9

Mphip

Cat. No.: B165603
CAS No.: 135064-20-9
M. Wt: 245.36 g/mol
InChI Key: JUJJKXJJQWYOKH-UONOGXRCSA-N
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Description

Mphip, commonly referred to as PHIP (Pleckstrin Homology Domain-Interacting Protein), is a critical regulatory protein in insulin signaling pathways, particularly within pancreatic β-cells. PHIP interacts with the Pleckstrin Homology (PH) domain of Insulin Receptor Substrate (IRS) proteins, facilitating tyrosine phosphorylation and downstream metabolic effects. In murine models, this compound (mouse PHIP) exhibits four splice variants, with PHIP1 being the predominant isoform involved in insulin-induced signal transduction .

PHIP1 localizes predominantly in the nucleus and cytoplasm, where it enhances IRS-1 phosphorylation, promotes glucose transporter 4 (GLUT4) membrane translocation, and stimulates β-cell proliferation via cyclin D2 upregulation. Additionally, PHIP1 activates Protein Kinase B (PKB/Akt), which inhibits apoptosis, thereby preserving β-cell mass under metabolic stress . Despite its pivotal role, the precise mechanisms governing PHIP’s interactions with other signaling molecules remain under investigation.

Properties

CAS No.

135064-20-9

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(4aR,9aR)-5-methoxy-2-propyl-1,3,4,4a,9,9a-hexahydroindeno[2,1-c]pyridine

InChI

InChI=1S/C16H23NO/c1-3-8-17-9-7-14-13(11-17)10-12-5-4-6-15(18-2)16(12)14/h4-6,13-14H,3,7-11H2,1-2H3/t13-,14+/m0/s1

InChI Key

JUJJKXJJQWYOKH-UONOGXRCSA-N

SMILES

CCCN1CCC2C(C1)CC3=C2C(=CC=C3)OC

Isomeric SMILES

CCCN1CC[C@@H]2[C@H](C1)CC3=C2C(=CC=C3)OC

Canonical SMILES

CCCN1CCC2C(C1)CC3=C2C(=CC=C3)OC

Synonyms

5-methoxy-N-propyl-2,3,4,4a,9,9a-hexahydro-1-H-indeno(2,1-c)pyridine
5-methoxy-N-propyl-2,3,4,4a,9,9a-hexahydro-1-H-indeno(2,1-c)pyridine, (trans)-isomer
MPHIP

Origin of Product

United States

Comparison with Similar Compounds

Key Contrasts :

  • Structural : PHIP lacks the Phosphotyrosine-Binding (PTB) domain present in IRS-1/2, limiting its direct interaction with the insulin receptor .
  • Functional : While IRS-1/2 are primary substrates for insulin receptor kinase activity, PHIP acts as an adaptor protein that amplifies IRS signaling. PHIP’s unique role in PKB activation and β-cell survival distinguishes it from IRS proteins, which primarily regulate glucose uptake and mitogenic responses .

Research Findings and Data Analysis

PHIP vs. IRS-1/2 in Insulin Signaling

  • GLUT4 Translocation : PHIP1 co-expression with IRS-2 increases GLUT4 membrane localization by 40% compared to IRS-1 alone, suggesting synergistic effects .
  • β-Cell Proliferation : PHIP1 overexpression elevates cyclin D2 levels by 2.5-fold, whereas IRS-1/2 deletion reduces β-cell mass by 50% .

Limitations and Uncertainties

  • PHIP’s nuclear role remains poorly characterized compared to the well-documented cytoplasmic functions of IRS-1/2.
  • Pharmacological targeting of PHIP poses challenges due to structural overlap with other PH domain proteins .

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